![molecular formula C15H12Br2N2O4S2 B14181252 2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) CAS No. 919492-47-0](/img/structure/B14181252.png)
2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is a complex organic compound characterized by its unique structure, which includes two bromopyridine rings connected by a methylenebis(sulfonylethene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) typically involves a multi-step process. One common method includes the reaction of 6-bromopyridine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethene intermediate. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the bromopyridine rings, which can form strong interactions with the target molecules. The sulfonylethene bridge may also play a role in stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another antioxidant with similar applications.
6,6-Methylenebis(2-tert-butyl-4-methylphenol): Used for its oxidation stability in various industrial applications.
Uniqueness
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is unique due to its dual bromopyridine structure and the presence of a sulfonylethene bridge. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
919492-47-0 |
|---|---|
Molekularformel |
C15H12Br2N2O4S2 |
Molekulargewicht |
508.2 g/mol |
IUPAC-Name |
2-bromo-6-[2-[2-(6-bromopyridin-2-yl)ethenylsulfonylmethylsulfonyl]ethenyl]pyridine |
InChI |
InChI=1S/C15H12Br2N2O4S2/c16-14-5-1-3-12(18-14)7-9-24(20,21)11-25(22,23)10-8-13-4-2-6-15(17)19-13/h1-10H,11H2 |
InChI-Schlüssel |
LQNMNWMBIHBRGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C=CS(=O)(=O)CS(=O)(=O)C=CC2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
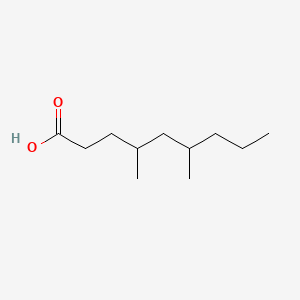

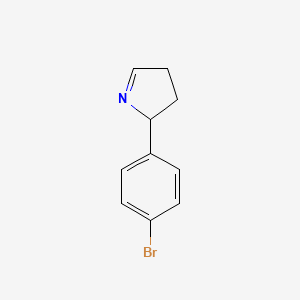
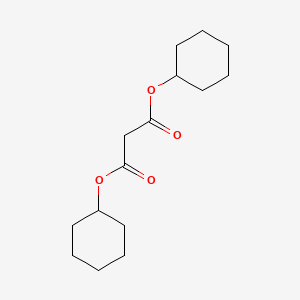
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
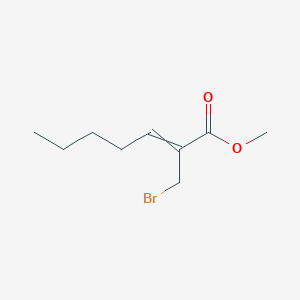
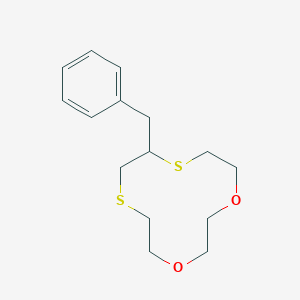

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

